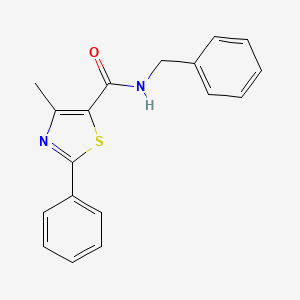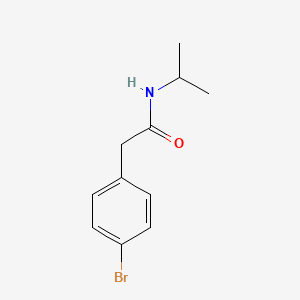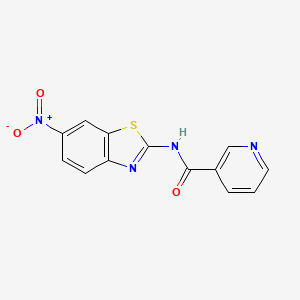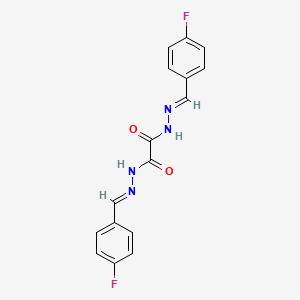![molecular formula C25H25BrN2O4 B5583647 2-[4-(benzyloxy)phenoxy]-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B5583647.png)
2-[4-(benzyloxy)phenoxy]-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of benzyloxy and phenoxy groups, along with a bromo-substituted propoxyphenyl moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzyloxyphenoxy intermediate: This involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.
Introduction of the bromo-propoxyphenyl group: The 4-(benzyloxy)phenol is then reacted with 5-bromo-2-propoxybenzaldehyde under basic conditions to form the corresponding benzylidene intermediate.
Formation of the acetohydrazide: The final step involves the reaction of the benzylidene intermediate with hydrazine hydrate to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the bromo group.
Scientific Research Applications
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can lead to inhibition or activation of these targets, resulting in various biological effects.
Modulation of signaling pathways: The compound may influence key signaling pathways involved in cell growth, apoptosis, and inflammation.
Generation of reactive species: The compound may generate reactive oxygen or nitrogen species, leading to oxidative stress and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorobenzyl)oxy]-3-methoxyphenyl)methylidene)acetohydrazide
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorobenzyl)oxy]-3-ethoxybenzylidene)acetohydrazide
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorobenzyl)oxy]-3-methoxyphenyl)methylidene)propanohydrazide
Uniqueness
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide stands out due to the presence of the bromo-substituted propoxyphenyl group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and interaction with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN2O4/c1-2-14-30-24-13-8-21(26)15-20(24)16-27-28-25(29)18-32-23-11-9-22(10-12-23)31-17-19-6-4-3-5-7-19/h3-13,15-16H,2,14,17-18H2,1H3,(H,28,29)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQNQEOYKLBXPI-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5583583.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5583588.png)
![N,3,5,7-tetramethyl-N-[(2-methyl-4-pyridinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5583589.png)

![1-(5-{[(3S)-3-(dimethylamino)azepan-1-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5583607.png)
![2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5583615.png)
![3-({[(1-phenyl-1H-tetrazol-5-yl)methyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5583631.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5583633.png)
![1-[2-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5583639.png)
![(4-METHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5583660.png)

